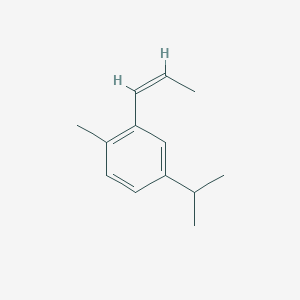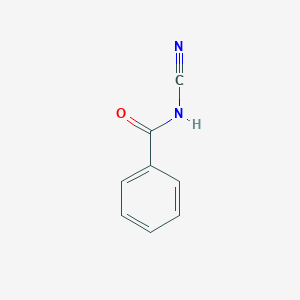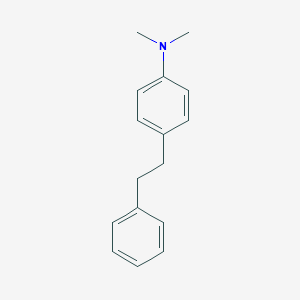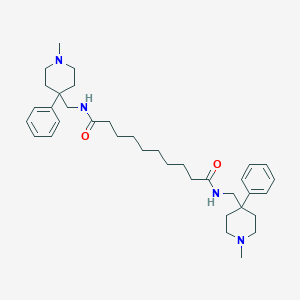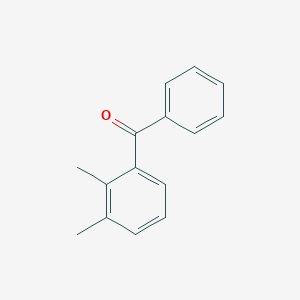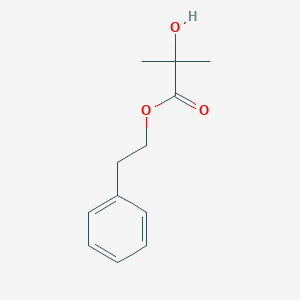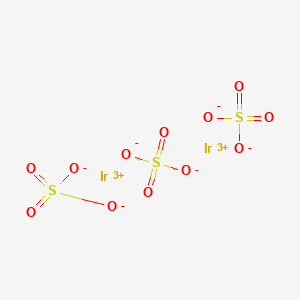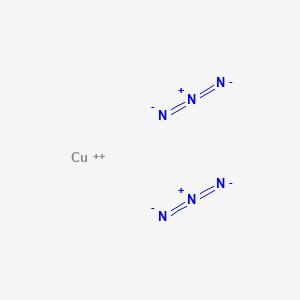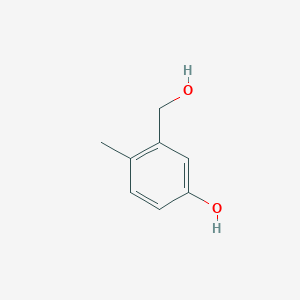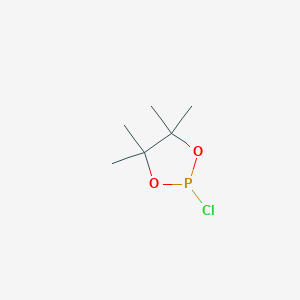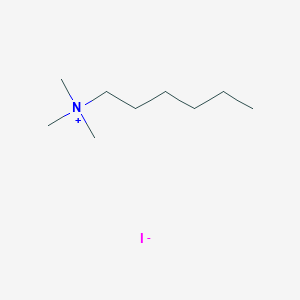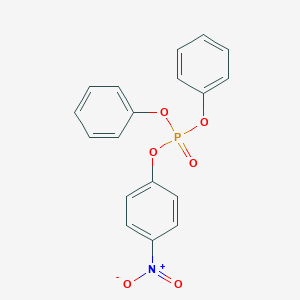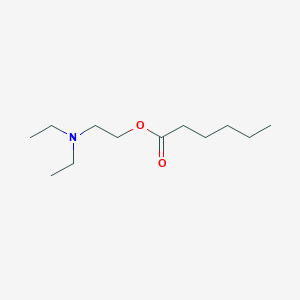![molecular formula C10H12N4S B087877 Purine, 6-[(3-methyl-2-butenyl)thio]- CAS No. 14671-21-7](/img/structure/B87877.png)
Purine, 6-[(3-methyl-2-butenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-[(3-methyl-2-butenyl)thio]- is a naturally occurring compound found in various plants and fruits. It belongs to the family of purine derivatives and has gained significant attention due to its potential health benefits. This compound has been studied for its biochemical and physiological effects, mechanism of action, and its application in scientific research.
Mécanisme D'action
The mechanism of action of Purine, 6-[(3-methyl-2-butenyl)thio]- is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been found to activate certain signaling pathways that are responsible for the regulation of various cellular processes.
Effets Biochimiques Et Physiologiques
Purine, 6-[(3-methyl-2-butenyl)thio]- has been found to have various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. Research has also shown that this compound has the potential to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Purine, 6-[(3-methyl-2-butenyl)thio]- in lab experiments is its natural occurrence in various plants and fruits. This makes it readily available for research purposes. However, one of the limitations of using this compound is its low concentration in plants and fruits, which makes it difficult to extract and purify.
Orientations Futures
There are several future directions for research on Purine, 6-[(3-methyl-2-butenyl)thio]-. One of the areas of interest is the development of new methods for the extraction and purification of this compound. Another area of interest is the study of its potential application in the treatment of various diseases, such as cancer and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion:
Purine, 6-[(3-methyl-2-butenyl)thio]- is a naturally occurring compound with potential health benefits. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and its application in scientific research. Although there are still many unknowns about this compound, its potential for the treatment of various diseases makes it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of Purine, 6-[(3-methyl-2-butenyl)thio]- can be achieved through various methods. One of the most common methods involves the extraction of the compound from plants and fruits that contain it. Another method involves the chemical synthesis of the compound using various chemical reactions.
Applications De Recherche Scientifique
Purine, 6-[(3-methyl-2-butenyl)thio]- has been extensively studied for its potential application in scientific research. It has been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. Research has shown that this compound has the potential to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
Propriétés
Numéro CAS |
14671-21-7 |
|---|---|
Nom du produit |
Purine, 6-[(3-methyl-2-butenyl)thio]- |
Formule moléculaire |
C10H12N4S |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
6-(3-methylbut-2-enylsulfanyl)-7H-purine |
InChI |
InChI=1S/C10H12N4S/c1-7(2)3-4-15-10-8-9(12-5-11-8)13-6-14-10/h3,5-6H,4H2,1-2H3,(H,11,12,13,14) |
Clé InChI |
BSUUFNRTDLFAEB-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NC=NC2=C1NC=N2)C |
SMILES canonique |
CC(=CCSC1=NC=NC2=C1NC=N2)C |
Autres numéros CAS |
14671-21-7 |
Synonymes |
6-[(3-Methyl-2-butenyl)thio]-1H-purine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




